3-(7-Chloro-1H-indol-3-yl)cyclopentanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloro-1H-indol-3-yl)cyclopentanone can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. This method yields the corresponding tricyclic indole in good yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(7-Chloro-1H-indol-3-yl)cyclopentanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted indole derivatives.
Scientific Research Applications
3-(7-Chloro-1H-indol-3-yl)cyclopentanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 3-(7-Chloro-1H-indol-3-yl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(7-Chloro-1H-indol-3-yl)cyclopentanone include:
- 1H-Indole-3-carbaldehyde
- 3-(3-Indolyl)propionic acid
- 3-(Indol-3-yl)maleimides
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines an indole moiety with a cyclopentanone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12ClNO |
---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
3-(7-chloro-1H-indol-3-yl)cyclopentan-1-one |
InChI |
InChI=1S/C13H12ClNO/c14-12-3-1-2-10-11(7-15-13(10)12)8-4-5-9(16)6-8/h1-3,7-8,15H,4-6H2 |
InChI Key |
LNYGZSOUKBSKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C2=CNC3=C2C=CC=C3Cl |
Origin of Product |
United States |
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